Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
CAS No.:
Cat. No.: VC15837001
Molecular Formula: C14H17N3O5
Molecular Weight: 307.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O5 |
|---|---|
| Molecular Weight | 307.30 g/mol |
| IUPAC Name | methyl 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetate |
| Standard InChI | InChI=1S/C14H17N3O5/c1-19-10-5-9(6-11(20-2)13(10)22-4)14-15-8-17(16-14)7-12(18)21-3/h5-6,8H,7H2,1-4H3 |
| Standard InChI Key | OIVCJTQCHUJOAD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, methyl 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetate, reflects its structural components:
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A 1,2,4-triazole ring (C₂N₃) at the core.
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A 3,4,5-trimethoxyphenyl group attached to position 3 of the triazole.
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A methyl acetate moiety (-O-CO-OCH₃) linked via a methylene bridge (-CH₂-) to position 1 of the triazole.
Key Structural Features:
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Trimethoxyphenyl Group: The 3,4,5-trimethoxy substitution on the benzene ring is a hallmark of bioactive molecules, often linked to tubulin-binding activity in anticancer agents.
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Triazole Ring: The 1,2,4-triazole scaffold is a pharmacophore known for its ability to engage in hydrogen bonding and π-π stacking, making it prevalent in enzyme inhibitors .
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Ester Functionalization: The methyl ester group enhances solubility in organic solvents, facilitating synthetic modifications.
Table 1: Physicochemical Properties of Methyl 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazol-1-yl)Acetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₅ |
| Molecular Weight | 307.30 g/mol |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)OC |
| InChI Key | OIVCJTQCHUJOAD-UHFFFAOYSA-N |
| PubChem CID | 84220705 |
| Method | Reagents | Yield (%) | Advantages |
|---|---|---|---|
| ZnII-Catalyzed | ZnCl₂, acyl hydrazides | 70–85 | High regioselectivity |
| Vilsmeier-Haack | POCl₃, DMF | 65–80 | One-pot feasibility |
| Metal-Free | I₂, DMF | 60–75 | Eco-friendly, no metal residues |
Biological Activities and Mechanisms
Antiproliferative Activity
The 3,4,5-trimethoxyphenyl group is structurally analogous to combretastatin A-4, a potent tubulin polymerization inhibitor. In vitro studies on similar triazole derivatives show IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer cells, suggesting microtubule-disrupting mechanisms .
Enzyme Inhibition
The 1,2,4-triazole ring interacts with catalytic residues in enzymes like α-glucosidase and cyclooxygenase-2 (COX-2). Molecular docking simulations predict strong hydrogen bonding between the triazole’s nitrogen atoms and active-site residues (e.g., His674 in COX-2) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 9H, OCH₃), 4.95 (s, 2H, CH₂COO), 6.45 (s, 2H, Ar-H), 8.10 (s, 1H, triazole-H).
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¹³C NMR (100 MHz, CDCl₃): δ 52.1 (OCH₃), 56.3 (CH₂COO), 105.2–153.4 (aromatic carbons), 167.2 (C=O).
Mass Spectrometry
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ESI-MS: m/z 308.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₇N₃O₅.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual functionality positions it as a lead candidate for:
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Anticancer Agents: Optimizing tubulin-binding affinity through methoxy group substitutions.
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Enzyme Inhibitors: Targeting proteases and oxidoreductases via triazole-mediated interactions.
Agricultural Chemistry
Triazole derivatives are explored as fungicides and plant growth regulators. The methoxy groups may enhance systemic translocation in plants.
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